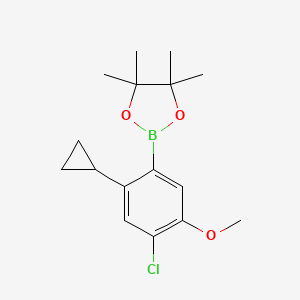

4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pinacol boronic esters, like the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported . This involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecular weight of “4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester” is 308.61 . The IUPAC name is 2-(2-chloro-5-cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound is a solid . Its InChI code is 1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-8-11(10-6-7-10)14(19-5)9-13(12)18/h8-10H,6-7H2,1-5H3 .Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including compounds similar to 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester, have been identified to exhibit long-lived room-temperature phosphorescence in the solid state. This property is significant as it challenges the conventional belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence of these compounds is attributed to an out-of-plane distortion at the boronic moiety in the excited state, which is influenced by the solid-state molecular packing rather than the specific substituents on the aryl units (Shoji et al., 2017).

Polymer Synthesis

4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester is a potential monomer in the synthesis of hyperbranched polythiophene with almost 100% degree of branching, achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction. This synthesis approach provides a method for creating highly branched polymers with controlled structures, which could have various applications in materials science and engineering (Segawa et al., 2013).

Cross-Coupling Reactions

The compound is also relevant in palladium-catalyzed cross-coupling reactions for the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method demonstrates the utility of boronic esters in creating complex organic structures with high yields and complete retention of configuration, which is crucial in synthetic organic chemistry (Takagi et al., 2002).

Light Emission Tailoring

In the development of tailored light-emitting materials, boronic esters serve as versatile intermediates. They undergo Suzuki coupling reactions to form chromophore-containing polymers, demonstrating the ability to tailor emission properties for potential applications in optoelectronics and photonics (Neilson et al., 2007).

Responsive Polymers

Furthermore, these compounds are integral in the synthesis of responsive polymers, such as H2O2-cleavable poly(ester-amide)s, which degrade in response to specific stimuli. This property is particularly valuable in the development of smart materials for biomedical applications, including drug delivery systems that respond to the oxidative stress environment of tumor sites (Cui et al., 2017).

Safety And Hazards

properties

IUPAC Name |

2-(4-chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(19-5)13(18)8-11(12)10-6-7-10/h8-10H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHPYLQWETTYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C3CC3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2570600.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2570603.png)

![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)

![3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2570612.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570614.png)